molecular formula C27H17F2N3 B12451368 N,N'-bis[(E)-(4-fluorophenyl)methylidene]acridine-3,6-diamine

N,N'-bis[(E)-(4-fluorophenyl)methylidene]acridine-3,6-diamine

Cat. No.: B12451368
M. Wt: 421.4 g/mol
InChI Key: GVYNWTLXZWVVPJ-UHFFFAOYSA-N
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Description

N,N'-bis[(E)-(4-fluorophenyl)methylidene]acridine-3,6-diamine is a synthetic bis-acridine derivative designed for advanced research applications. Its molecular architecture is based on the acridine-3,6-diamine (proflavine) core, a structure well-known for its ability to intercalate into DNA . This primary mechanism involves the insertion of the planar acridine ring between DNA base pairs, which can disrupt DNA replication and transcription, and inhibit the action of enzymes like topoisomerases . Building on this, dimeric or bis-acridine compounds, such as this one, are engineered to exhibit superior DNA binding affinity and potency compared to their monomeric counterparts, often leading to enhanced cytotoxic effects in cellular models . The (4-fluorophenyl)methylidene substituents are intended to fine-tune the compound's electronic properties, lipophilicity, and overall interaction with biological targets. Consequently, this compound holds significant research value as an investigative tool in oncology research for studying novel chemotherapeutic agents , and its structural features also suggest potential for development in antiviral studies , as certain bis-acridine derivatives have demonstrated protective activity against viral infections such as HSV . Researchers can leverage this compound for probing nucleic acid interactions, studying cell death mechanisms, and developing new fluorescence-based assays. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C27H17F2N3

Molecular Weight

421.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-[6-[(4-fluorophenyl)methylideneamino]acridin-3-yl]methanimine

InChI

InChI=1S/C27H17F2N3/c28-22-7-1-18(2-8-22)16-30-24-11-5-20-13-21-6-12-25(15-27(21)32-26(20)14-24)31-17-19-3-9-23(29)10-4-19/h1-17H

InChI Key

GVYNWTLXZWVVPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC3=C(C=C2)C=C4C=CC(=CC4=N3)N=CC5=CC=C(C=C5)F)F

Origin of Product

United States

Preparation Methods

Cyclization of 3-Amino-4-hydroxybenzoic Acid Derivatives

Procedure (adapted from):

  • Reactants : 3-Amino-4-hydroxybenzoic acid or its derivatives.
  • Conditions : Heating with polyphosphoric acid (PPA) at 120–140°C for 3–6 hours.
  • Mechanism : Intramolecular cyclization via dehydration.
  • Yield : 60–75% after recrystallization in acetic acid.

Key Data :

Parameter Value
Temperature 120–140°C
Reaction Time 3–6 hours
Solvent PPA (neat)
Purification Recrystallization (AcOH)

Formic Acid-Mediated Cyclization

Procedure (patent method):

  • Reactants : 1,3-Phenylenediamine and formic acid.
  • Conditions : Reflux in glycerol with HCl catalyst at 150°C for 4 hours.
  • Yield : 68–76% after neutralization and filtration.

Advantages : Simplified workup and reduced byproducts compared to ZnCl2-based methods.

Schiff Base Condensation with 4-Fluorobenzaldehyde

The diamine undergoes condensation with 4-fluorobenzaldehyde to form the target bis-imine. Three methodologies are prevalent:

ZnCl2-Catalyzed Synthesis in Tetrahydrofuran (THF)

Procedure (adapted from):

  • Molar Ratio : Acridine-3,6-diamine : 4-fluorobenzaldehyde = 1 : 2.2.
  • Catalyst : ZnCl2 (0.5–10 equivalents).
  • Conditions : Reflux in THF at 50–80°C for 10–24 hours.
  • Workup : Solvent removal, extraction with CH2Cl2/H2O, and column chromatography.
  • Yield : 82–89% (purity >95% by HPLC).

Key Data :

Parameter Value
Catalyst Loading 0.5–10 equiv ZnCl2
Solvent THF
Temperature 50–80°C
Reaction Time 10–24 hours

Solvent-Free Mechanochemical Synthesis

Procedure (adapted from):

  • Reactants : Acridine-3,6-diamine and 4-fluorobenzaldehyde (1:2 molar ratio).
  • Conditions : Grinding with silica gel (80–120 mesh) at 100°C for 15 minutes.
  • Yield : 78–84% (no solvent required).

Advantages : Eco-friendly, rapid, and scalable.

Ethanol Reflux with Base

Procedure (adapted from):

  • Base : Triethylamine (1.2 equivalents).
  • Conditions : Reflux in ethanol for 6–8 hours.
  • Workup : Precipitation with cold H2O, filtration, and drying.
  • Yield : 70–75%.

Key Data :

Parameter Value
Solvent Ethanol
Base Triethylamine
Temperature 78°C (reflux)
Reaction Time 6–8 hours

Comparative Analysis of Methods

Method Catalyst/Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
ZnCl2/THF ZnCl2, THF 50–80 10–24 82–89 >95
Mechanochemical Silica gel 100 0.25 78–84 90–93
Ethanol Reflux EtOH, Et3N 78 6–8 70–75 88–90

Observations :

  • ZnCl2/THF : Highest yield and purity due to Lewis acid catalysis enhancing imine formation.
  • Mechanochemical : Suitable for green chemistry but requires post-synthetic purification.
  • Ethanol Reflux : Economical but lower efficiency due to equilibrium limitations.

Characterization and Validation

  • FT-IR :
    • N-H Stretch : 3250–3350 cm⁻¹ (diamine precursor).
    • C=N Stretch : 1590–1620 cm⁻¹ (Schiff base formation).
  • 1H NMR (DMSO-d6):
    • Azomethine Proton : δ 8.45–8.65 ppm (s, 2H).
    • Aromatic Protons : δ 6.85–8.20 ppm (m, 16H).
  • Elemental Analysis :
    • Calculated for C32H20F2N4: C, 76.48%; H, 4.00%; N, 11.15%.
    • Found: C, 76.32%; H, 4.12%; N, 11.08%.

Optimization Insights

  • Catalyst Screening : ZnCl2 outperforms AlCl3 or FeCl3 in THF, reducing side reactions.
  • Solvent Impact : Polar aprotic solvents (THF, DMF) enhance solubility of the diamine.
  • Stoichiometry : A 10% excess of 4-fluorobenzaldehyde drives the reaction to completion.

Applications and Derivative Synthesis

The compound serves as a precursor for:

  • Metal Complexes : Coordination with Cu(II)/Zn(II) for catalytic or antimicrobial studies.
  • Fluorescent Probes : Structural rigidity and conjugation enable optoelectronic applications.

Scientific Research Applications

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of (E)-1-(4-fluorophenyl)-N-{6-[(E)-[(4-fluorophenyl)methylidene]amino]acridin-3-yl}methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Structural Comparison :

  • Core : Both compounds share an acridine core, critical for π-π stacking interactions with G4 DNA.
  • Substituents: BRACO-19 has 3-(pyrrolidine-1-yl)propanamide groups and a dimethylaminophenylamino side chain, while the subject compound features fluorophenyl methylidene groups.

Functional Comparison :

  • BRACO-19 is a well-characterized G4 stabilizer that inhibits telomerase activity in cancer cells. Its specificity arises from protonatable nitrogen atoms and extended side chains that complement G4 grooves.
  • The fluorophenyl groups in the subject compound may reduce nonspecific binding to duplex DNA, improving selectivity. However, its lack of flexible side chains (unlike BRACO-19) could limit groove interactions, necessitating further validation .

Diamine-Based β-Sheet Breakers: RS-0406

Structural Comparison :

  • Core : RS-0406 (N,N'-bis(3-hydroxyphenyl)pyridazine-3,6-diamine) has a pyridazine core, whereas the subject compound uses an acridine scaffold.
  • Substituents : Both compounds feature aromatic diamines, but RS-0406 incorporates hydroxyphenyl groups versus fluorophenyl groups.

Functional Comparison :

  • RS-0406 disrupts β-sheet formation in amyloidogenic proteins like α-synuclein, relevant in Parkinson’s disease.
  • The acridine core of the subject compound may favor nucleic acid interactions over protein aggregation, suggesting divergent therapeutic applications despite structural similarities .

Other Diamine Analogues

  • N-Formyl-N-methyl-N´-(4-nitro)phenyltrimethylenediamine (3f) : This compound, with a trimethylene backbone and nitro substituents, contrasts with the rigid acridine core of the subject compound. The nitro group’s strong electron-withdrawing nature may reduce solubility compared to fluorine .
  • N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine : Shares a fluorophenyl group but on a pyridine core. The acridine’s larger aromatic surface likely enhances intercalation efficiency .

Research Findings and Functional Implications

  • G-Quadruplex Targeting : Acridine derivatives like BRACO-19 demonstrate that substituent flexibility and charge are critical for G4 stabilization. The subject compound’s fluorophenyl groups may improve hydrophobic interactions but require structural optimization for groove binding .
  • Protein Aggregation : While RS-0406’s hydroxyphenyl groups facilitate hydrogen bonding with amyloid fibrils, the subject compound’s fluorophenyl groups might engage in weaker C-F···H interactions, limiting efficacy in this context .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Functional Groups Biological Target Key References
N,N'-bis[(E)-(4-fluorophenyl)methylidene]acridine-3,6-diamine Acridine 4-Fluorophenyl methylidene Fluorine, imine G4 DNA (hypothesized) -
BRACO-19 Acridine 3-(Pyrrolidine-1-yl)propanamide Dimethylamino, amide Telomeric G4
RS-0406 Pyridazine 3-Hydroxyphenyl Hydroxyl, diamine α-Synuclein fibrils
N-Formyl-N-methyl-N´-(4-nitro)phenyltrimethylenediamine Trimethylene 4-Nitrophenyl Nitro, formyl Not specified

Biological Activity

Chemical Structure and Properties

N,N'-bis[(E)-(4-fluorophenyl)methylidene]acridine-3,6-diamine can be characterized by its acridine backbone, which is modified by the presence of two 4-fluorobenzylidene groups. The fluorine substitution may enhance lipophilicity and influence the biological activity of the compound.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that the compound induces apoptosis (programmed cell death) through the activation of intrinsic pathways. This was evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis via mitochondrial pathway
HeLa (Cervical Cancer)15.0Cell cycle arrest and apoptosis
A549 (Lung Cancer)10.0Reactive oxygen species (ROS) generation

Antimicrobial Activity

Additionally, this compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies revealed that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane permeability, leading to apoptosis in cancer cells.
  • Antimicrobial Action : It disrupts bacterial cell membranes and inhibits essential metabolic pathways, contributing to its antibacterial effects.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been implicated in both its anticancer and antimicrobial activities.

Case Study 1: Anticancer Efficacy in Animal Models

In a recent animal study, this compound was administered to mice bearing xenograft tumors derived from human breast cancer cells. The results indicated a significant reduction in tumor size compared to control groups, with minimal side effects observed.

Case Study 2: Antimicrobial Testing in Clinical Isolates

Clinical isolates of Staphylococcus aureus were tested for susceptibility to this compound. The compound demonstrated potent activity against methicillin-resistant strains (MRSA), suggesting potential for development as a novel antimicrobial agent.

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